4,5,6,7-Tetrahydro-5(1h)-indazolone

Medicinal chemistry Physicochemical profiling Lead optimization

4,5,6,7-Tetrahydro-5(1H)-indazolone (CAS 1196154-00-3) is a bicyclic heterocycle consisting of a fused pyrazole and cyclohexanone ring system (molecular formula C₇H₈N₂O, MW 136.15 g/mol). The compound belongs to the tetrahydroindazolone scaffold class, which has been employed as a privileged pharmacophore in medicinal chemistry programs targeting HDAC6, Hsp90, Src kinase, and human neutrophil elastase (HNE).

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 1196154-00-3
Cat. No. B1395838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-5(1h)-indazolone
CAS1196154-00-3
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=NN2
InChIInChI=1S/C7H8N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4H,1-3H2,(H,8,9)
InChIKeyWWNLWVBNNBDHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-5(1H)-indazolone (CAS 1196154-00-3): Chemical Identity and Scaffold Class for Procurement Evaluation


4,5,6,7-Tetrahydro-5(1H)-indazolone (CAS 1196154-00-3) is a bicyclic heterocycle consisting of a fused pyrazole and cyclohexanone ring system (molecular formula C₇H₈N₂O, MW 136.15 g/mol) . The compound belongs to the tetrahydroindazolone scaffold class, which has been employed as a privileged pharmacophore in medicinal chemistry programs targeting HDAC6, Hsp90, Src kinase, and human neutrophil elastase (HNE) [1][2]. Its structural hallmark is the carbonyl group at the 5-position of the saturated ring, combined with an unsubstituted indazole N–H, yielding a distinct physicochemical profile relative to regioisomeric and N-substituted analogs [3]. The compound is commercially available as a research-grade building block with typical purities of 95–97% [3].

Why 4,5,6,7-Tetrahydro-5(1H)-indazolone Cannot Be Casually Replaced by Regioisomeric or N-Substituted Analogs


Tetrahydroindazolone scaffolds exhibit pronounced structure–activity relationship (SAR) sensitivity to both the position of the annular carbonyl group and the N-substitution pattern. In the HDAC6 inhibitor series reported by Yang et al. (2024), switching between indolone and indazolone cap groups—differing by a single N atom—produced divergent potency and selectivity profiles, with the tetrahydroindazolone cap on compound 21 achieving an IC₅₀ of 18 nM and 217-fold selectivity over HDAC1 [1]. Similarly, Rao et al. (2012) demonstrated that c-Src kinase inhibition among tetrahydroindazolones varied from IC₅₀ 35.1 µM to >100 µM depending solely on the aryl substitution pattern [2]. At the physicochemical level, the 5-ketone regioisomer (LogP 0.47, PSA 45.75) is measurably less lipophilic than the 4-ketone regioisomer (LogP 0.93, PSA 45.75), and the presence of a free indazole N–H provides a hydrogen-bond donor (HBD) that is absent in the N-methyl analog (TPSA 34.89, 0 HBD) [3][4]. These differences are not cosmetic; they directly impact solubility, permeability, metabolic stability, and target engagement in downstream applications. The quantitative evidence below substantiates why material selection must be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence: 4,5,6,7-Tetrahydro-5(1H)-indazolone Versus Closest Analogs


Lipophilicity Differentiation: 5-Ketone vs. 4-Ketone Regioisomer (LogP Δ = 0.46)

The 5-ketone regioisomer 4,5,6,7-tetrahydro-5(1H)-indazolone (target) exhibits a computed LogP of 0.47, compared to LogP 0.93 for its 4-ketone regioisomer 6,7-dihydro-1H-indazol-4(5H)-one (CAS 499206-33-6)—a near 2-fold increase in lipophilicity [1][2]. Both compounds share identical molecular formula (C₇H₈N₂O), molecular weight (136.15), and polar surface area (PSA 45.75 Ų). The lower LogP of the 5-ketone isomer translates to approximately 0.5 log unit improved aqueous solubility and reduced non-specific protein binding potential, which is relevant for fragment-based drug discovery (FBDD) and lead optimization campaigns where controlling lipophilicity within the preferred drug-like range (LogP 0–3) is critical [1][2].

Medicinal chemistry Physicochemical profiling Lead optimization

Hydrogen-Bond Donor Capability: Free N–H vs. N-Methyl Analog

The target compound possesses one hydrogen-bond donor (HBD = 1, indazole N–H) and a PSA of 45.75 Ų, whereas the N-methyl analog 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one (CAS 115215-92-4) has zero HBD and a reduced TPSA of 34.89 Ų [1]. This structural difference is functionally consequential: the free N–H can serve as a key hydrogen-bond donor to kinase hinge regions or enzyme active sites, a pharmacophoric feature that is entirely abolished upon N-methylation. In Aurora kinase inhibitor programs, the ketone group at the 5-position forms critical hydrogen bonds with kinase residues, and the N–H provides an additional anchoring point for target engagement . The N-methyl analog is sterically encumbered at this position and cannot recapitulate this interaction pattern.

Fragment-based drug discovery Kinase inhibitor design Hydrogen bonding

Tetrahydroindazolone Cap Group Advantage in HDAC6 Inhibition: Class-Level SAR Evidence

In a 2024 SAR study by Yang et al. that systematically compared phenyl hydroxamate HDAC6 inhibitors bearing either indolone- or indazolone-based bicyclic cap groups, the tetrahydroindazolone-capped compound 21 demonstrated an IC₅₀ of 18 nM against HDAC6 with 217-fold selectivity over HDAC1, and oral bioavailability in animal models [1]. The study reported that several compounds achieved nanomolar HDAC6 potency with selectivity exceeding 500-fold over HDAC1, establishing the tetrahydroindazolone cap as a validated pharmacophore for isoform-selective HDAC6 inhibition [1]. This contrasts with indolone-capped analogs in the same series, which showed different selectivity and potency profiles due to altered hydrogen-bonding geometry at the cap–enzyme interface [1]. While the specific compound 4,5,6,7-tetrahydro-5(1H)-indazolone is the unsubstituted parent scaffold, this SAR evidence demonstrates that the 5-ketone tetrahydroindazolone core provides a productive geometry for further elaboration into potent and selective tool compounds—a property not necessarily shared by the 4-ketone or deoxy analogs.

HDAC6 inhibitor Epigenetics Anti-inflammatory

Synthetic Versatility: Ketone Functional Handle vs. Deoxy Analog

The target compound features a reactive ketone at the 5-position of the saturated ring, providing a synthetic handle for reductive amination, Grignard addition, Wittig olefination, enolate alkylation, and oxime/hydrazone formation. In contrast, 4,5,6,7-tetrahydro-1H-indazole (CAS 2305-79-5, MW 122.17, LogP 1.58) lacks this carbonyl and offers only the aromatic pyrazole ring for functionalization [1][2]. The ketone group also enables chemoselective transformations orthogonal to the indazole N–H, allowing sequential, protecting-group-free diversification strategies. This is reflected in the literature: tetrahydroindazolone libraries of 162 members with three distinct core skeletons have been constructed on solid phase using the ketone as a primary diversification point, achieving average purities of 92% without chromatography [3]. The deoxy analog cannot participate in such transformations and offers reduced chemical space coverage in library design.

Synthetic chemistry Library synthesis Scaffold diversification

Recommended Application Scenarios for 4,5,6,7-Tetrahydro-5(1H)-indazolone Based on Quantitative Differentiation Evidence


Fragment-Based HDAC6 Inhibitor Design Requiring Low Lipophilicity

The 5-ketone isomer's LogP of 0.47 offers a measurable lipophilicity advantage over the 4-ketone isomer (LogP 0.93), placing it closer to the fragment-optimized LogP sweet spot (<1.0). Combined with the validated HDAC6 pharmacophore precedent (Compound 21, IC₅₀ 18 nM, 217-fold selectivity) [1], procurement of this specific regioisomer is indicated when fragment growing or merging strategies demand a polar starting scaffold with documented target-class productivity.

Kinase Hinge-Binder Elaboration with Dual H-Bond Anchoring

The simultaneous presence of a free indazole N–H (HBD = 1) and a ketone carbonyl (HBA = 2) enables a donor–acceptor–donor or acceptor–donor–acceptor hydrogen-bond motif at kinase hinge regions. The N-methyl analog (HBD = 0, TPSA 34.89) is structurally incapable of providing the N–H interaction . In Aurora kinase inhibitor synthesis programs, the 5-ketone position is specifically cited as forming productive hydrogen bonds with kinase residues . This scenario demands the N–H-bearing 5-ketone regioisomer specifically.

Diversity-Oriented Synthesis (DOS) and Parallel Library Construction

The ketone functional group at position 5 enables at least six distinct chemo-selective diversification reactions (reductive amination, Grignard, Wittig, enolate alkylation, oxime/hydrazone, α-functionalization) orthogonal to indazole N–H chemistry. The deoxy analog 4,5,6,7-tetrahydro-1H-indazole lacks this entire reaction manifold [2]. Solid-phase parallel synthesis has been demonstrated on tetrahydroindazolone scaffolds to produce 162-member libraries at 92% average purity, validating the scaffold for high-throughput SAR exploration [3].

Hydroxamic Acid Conjugate Synthesis for Metallo-Enzyme Inhibition

The tetrahydroindazolone scaffold has been successfully employed as a cap group in zinc-binding hydroxamic acid HDAC inhibitors, where the indazole N–H and ketone oxygen contribute to cap–enzyme surface recognition. The 217-fold HDAC6-over-HDAC1 selectivity achieved with a tetrahydroindazolone-capped derivative [1] demonstrates that the specific geometry of the 5-ketone indazolone core supports isoform-selective zinc-chelating inhibitor design, a property that may not generalize to the 4-ketone regioisomer without additional SAR validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-5(1h)-indazolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.